tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H20FNO2 It is a piperidine derivative that features a tert-butyl ester group, an amino group, and a fluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and fluoromethylating agents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and fluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluoromethyl group can enhance its binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate include:
- tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate
- tert-Butyl 3-amino-2-(trifluoromethyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H21FN2O2 |
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Molecular Weight |
232.29 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-6-4-5-8(13)9(14)7-12/h8-9H,4-7,13H2,1-3H3 |
InChI Key |
YLANHHWCHSLTKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1CF)N |
Origin of Product |
United States |
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